1-Ethyl-3-methylimidazolium tetrachloroaluminate

Catalog No.
S3357874
CAS No.
80432-05-9
M.F
C6H11AlCl4N2
M. Wt
280 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-methylimidazolium tetrachloroaluminate

CAS Number

80432-05-9

Product Name

1-Ethyl-3-methylimidazolium tetrachloroaluminate

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;tetrachloroalumanuide

Molecular Formula

C6H11AlCl4N2

Molecular Weight

280 g/mol

InChI

InChI=1S/C6H11N2.Al.4ClH/c1-3-8-5-4-7(2)6-8;;;;;/h4-6H,3H2,1-2H3;;4*1H/q+1;+3;;;;/p-4

InChI Key

UYYXEZMYUOVMPT-UHFFFAOYSA-J

SMILES

CCN1C=C[N+](=C1)C.[Al-](Cl)(Cl)(Cl)Cl

Canonical SMILES

CCN1C=C[N+](=C1)C.[Al-](Cl)(Cl)(Cl)Cl

Electrodeposition

-Ethyl-3-methylimidazolium tetrachloroaluminate (EMIM AlCl₄) has been explored as an ionic liquid electrolyte for electrodeposition due to its unique properties. These properties include:

  • A large electrochemical window, allowing for the deposition of a wider range of materials compared to conventional electrolytes.
  • High thermal stability, enabling deposition at elevated temperatures which can improve the quality and properties of the deposited material.
  • Good Lewis acidity due to the presence of the AlCl₄⁻ anion, which can facilitate the complexation of metal cations and improve their deposition efficiency.

Several studies have demonstrated the successful electrodeposition of various materials using EMIM AlCl₄ as the electrolyte, including:

  • Metals like aluminum, copper, and zinc
  • Metal oxides like aluminum oxide and titanium dioxide
  • Alloys and composites with tailored properties

Catalysis

EMIM AlCl₄ has also been investigated as a catalyst or catalyst support for various chemical reactions due to its:

  • Lewis acidity, which can activate substrates and reaction intermediates.
  • Ability to dissolve a wide range of organic and inorganic compounds, providing a homogeneous reaction medium.
  • Tunable properties through the selection of different cations and anions.

Examples of catalytic applications of EMIM AlCl₄ include:

  • Friedel-Crafts reactions for the formation of carbon-carbon bonds
  • Diels-Alder reactions for the formation of cyclic organic compounds
  • Polymerization reactions for the synthesis of various polymers

Other Applications

EMIM AlCl₄ is being explored in other areas of scientific research, including:

  • Gas separation and capture: Due to its ability to selectively dissolve certain gases, EMIM AlCl₄ is being investigated for capturing carbon dioxide from flue gases.
  • Biomass conversion: EMIM AlCl₄ can be used as a solvent or catalyst for the conversion of biomass into biofuels and other valuable chemicals.
  • Lubrication: EMIM AlCl₄ exhibits good lubricity properties and is being studied as a potential lubricant for various applications, especially at high temperatures.

1-Ethyl-3-methylimidazolium tetrachloroaluminate is an ionic liquid with the chemical formula C₆H₁₁AlCl₄N₂ and a CAS number of 80432-05-9. This compound belongs to a class of materials known as ionic liquids, which are salts that are liquid at room temperature. It is characterized by its low volatility, high thermal stability, and ability to dissolve a wide range of substances, making it an attractive candidate for various applications in chemistry and materials science. The compound appears as a pale yellow to brown liquid and has a molecular weight of approximately 279.96 g/mol .

: Its ability to dissolve polar and non-polar compounds makes it useful in organic synthesis.
  • Electrolyte in Batteries: It is explored as an electrolyte in lithium-ion batteries due to its ionic conductivity and thermal stability.
  • Catalysis: The compound serves as a catalyst in several industrial processes, enhancing reaction rates and selectivity .
  • Extraction Processes: It is used in liquid-liquid extraction techniques for separating metals from solutions.
  • Research on the biological activity of 1-ethyl-3-methylimidazolium tetrachloroaluminate is limited but suggests potential applications in biochemistry and pharmacology. Its unique properties may allow it to interact with biological molecules, although specific studies detailing its effects on biological systems are scarce. The compound's ionic nature could influence enzyme activity or protein interactions, warranting further investigation into its biocompatibility and potential therapeutic uses .

    The synthesis of 1-ethyl-3-methylimidazolium tetrachloroaluminate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with aluminum chloride in a controlled environment. This process can be summarized as follows:

    • Reactants: Combine 1-ethyl-3-methylimidazolium chloride with aluminum chloride.
    • Reaction Conditions: Maintain an inert atmosphere to prevent moisture interference.
    • Temperature Control: Heat the mixture gently to facilitate the reaction without decomposition.
    • Purification: After completion, purify the product through methods such as recrystallization or distillation to obtain pure 1-ethyl-3-methylimidazolium tetrachloroaluminate .

    1-Ethyl-3-methylimidazolium tetrachloroaluminate shares similarities with other ionic liquids but possesses unique characteristics that set it apart:

    Compound NameChemical FormulaUnique Features
    1-Ethyl-3-methylimidazolium chlorideC₆H₁₁ClN₂Less reactive than 1-ethyl-3-methylimidazolium tetrachloroaluminate
    1-butyl-3-methylimidazolium tetrafluoroborateC₁₂H₁₈BF₄N₂Known for lower viscosity; used in electrochemical applications
    1-butyl-3-methylimidazolium hexafluorophosphateC₁₂H₁₈F₆N₂PCommonly used as a solvent; higher stability at elevated temperatures

    The uniqueness of 1-ethyl-3-methylimidazolium tetrachloroaluminate lies in its combination of high thermal stability, low volatility, and effectiveness as a solvent for both polar and non-polar compounds, making it particularly valuable for specific industrial applications .

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
    H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Corrosive

    Dates

    Modify: 2023-08-19

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